methyl 2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
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Overview
Description
METHYL 2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETATE is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of METHYL 2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETATE involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring .
Chemical Reactions Analysis
METHYL 2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Scientific Research Applications
METHYL 2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial in cancer treatment.
Biological Studies: The compound is used in studying cell cycle regulation and apoptosis due to its ability to inhibit key enzymes.
Industrial Applications: It is explored for its potential in developing new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of METHYL 2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETATE involves the inhibition of specific enzymes, such as CDKs. By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding sites of the enzymes, which are crucial for their catalytic activity .
Comparison with Similar Compounds
METHYL 2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETATE can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in enzyme inhibition.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and specificity .
Properties
Molecular Formula |
C14H13N5O3 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
methyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C14H13N5O3/c1-9-3-5-10(6-4-9)19-13-12(16-17-19)14(21)18(8-15-13)7-11(20)22-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
SQXURTFFTACRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)OC)N=N2 |
Origin of Product |
United States |
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